N-(3-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Final Assembly: The final step involves the coupling of the triazine core with the phenylprop-2-en-1-yl group, typically under catalytic conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N2-(3-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N2-(3-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N2-(3-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N2-(3-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- **N’-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N2-(3-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its triazine core, combined with the phenylprop-2-en-1-yl and piperazinyl groups, provides a versatile scaffold for various applications.
Properties
Molecular Formula |
C24H29N7 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-N-(3-methylphenyl)-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H29N7/c1-19-7-5-11-21(17-19)26-24-28-22(27-23(25)29-24)18-31-15-13-30(14-16-31)12-6-10-20-8-3-2-4-9-20/h2-11,17H,12-16,18H2,1H3,(H3,25,26,27,28,29)/b10-6+ |
InChI Key |
MQKRHHHFSJQLNI-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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